1H-Imidazolium, 1-ethenyl-3-ethyl-, bromide
Description
1H-Imidazolium, 1-ethenyl-3-ethyl-, bromide (CAS: 34311-88-1), also known as 1-vinyl-3-ethylimidazolium bromide, is an imidazolium-based ionic liquid (IL) with the molecular formula C₇H₁₁BrN₂ and a molecular weight of 203.08 g/mol . The compound is characterized by a vinyl substituent at the 1-position and an ethyl group at the 3-position of the imidazolium ring, which confers unique reactivity and physicochemical properties. Its thermal decomposition begins at 303.13°C, indicating moderate thermal stability . Safety data highlight hazards such as aquatic toxicity (H401), respiratory irritation (H335), and skin/eye irritation (H315/H319) .
Properties
IUPAC Name |
1-ethenyl-3-ethyl-1,2-dihydroimidazol-1-ium;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2.BrH/c1-3-8-5-6-9(4-2)7-8;/h3,5-6H,1,4,7H2,2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRWQHCUISDRGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C[NH+](C=C1)C=C.[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60784793 | |
| Record name | 1-Ethenyl-3-ethyl-2,3-dihydro-1H-imidazol-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60784793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34311-88-1 | |
| Record name | 1-Ethenyl-3-ethyl-2,3-dihydro-1H-imidazol-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60784793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Standard Laboratory Procedure
In a typical synthesis, 5 g of 1-vinylimidazole is mixed with 7 g of bromoethane at 40°C under inert conditions. The reaction mixture initially homogenizes but solidifies as the product forms. To maintain reactivity, 4 mL of dimethylformamide (DMF) is added to dissolve the precipitate, and the reaction proceeds for 24 hours. The crude product is then washed repeatedly with ethyl acetate to remove unreacted starting materials and byproducts, followed by drying under reduced pressure. Nuclear magnetic resonance (NMR) spectroscopy confirms the structure, with characteristic peaks for the vinyl group (δ 5.2–5.8 ppm) and ethyl substituent (δ 1.4–1.6 ppm).
Solvent and Temperature Effects
The choice of solvent profoundly impacts reaction kinetics. While DMF is commonly used to solubilize the product, methanol (MeOH) has been employed in cobalt-mediated radical polymerization (CMRP) systems, albeit with slower reaction rates. For instance, polymerizations in MeOH require 10 hours for 80% conversion, whereas DMF achieves similar yields in 30 minutes. Elevated temperatures (40–70°C) accelerate the reaction but risk thermal degradation of the vinyl group, necessitating careful temperature control.
Alternative Alkylating Agents and Industrial Adaptations
Comparison with Methyl Chloride Quaternization
A patent by EP0246580A2 describes the quaternization of N-vinylimidazoles with methyl chloride in aqueous solutions at 40–100°C. Although this method targets 3-methyl-1-vinylimidazolium chlorides, it highlights the feasibility of aqueous-phase reactions for industrial scalability. Substituting bromoethane for methyl chloride in such systems could reduce corrosion risks associated with bromide ions, though bromoethane’s lower reactivity may necessitate higher temperatures or catalysts.
Solvent-Free and Green Chemistry Approaches
Emerging methodologies explore solvent-free conditions to minimize waste. For example, neat reactions between 1-vinylimidazole and bromoethane under microwave irradiation have been proposed for related imidazolium salts, reducing reaction times from hours to minutes. However, these methods require rigorous moisture exclusion to prevent hydrolysis of bromoethane, which generates ethanol and hydrogen bromide as byproducts.
Purification and Isolation Techniques
Liquid-Liquid Extraction
Post-reaction purification often involves liquid-liquid extraction with ethyl acetate or diethyl ether to isolate the ionic product from unreacted bromoethane and DMF. Ethyl acetate’s low polarity preferentially dissolves organic impurities, leaving the ionic compound in the aqueous phase. This step is critical for removing trace DMF, which can interfere with subsequent polymerization reactions.
Vacuum Distillation
High-purity 1-vinyl-3-ethylimidazolium bromide is obtained via vacuum distillation at 100°C under reduced pressure. This method effectively separates the product from non-volatile byproducts but demands specialized equipment to prevent thermal decomposition of the vinyl group.
Scalability and Industrial Considerations
Batch vs. Continuous Processes
Industrial-scale production favors continuous flow reactors over batch systems due to better heat and mass transfer. A patent describing aqueous-phase quaternization of N-vinylimidazoles suggests that tubular reactors could mitigate exothermic risks while improving yield consistency. However, bromoethane’s immiscibility with water complicates this approach, necessitating phase-transfer catalysts or co-solvents.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
1H-Imidazolium, 1-ethenyl-3-ethyl-, bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other nucleophiles, leading to the formation of different imidazolium salts.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Polymerization: The vinyl group allows for polymerization reactions, forming polymers with imidazolium units in the backbone.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Reactions
The compound exhibits various chemical behaviors:
- Substitution Reactions : The bromide ion can be replaced by other nucleophiles.
- Oxidation and Reduction : It can participate in redox reactions under specific conditions.
- Polymerization : The vinyl group allows for polymerization reactions, forming polymers with imidazolium units in the backbone.
Chemistry
In the field of chemistry, 1H-Imidazolium, 1-ethenyl-3-ethyl-, bromide serves as a precursor for synthesizing ionic liquids. Ionic liquids are known for their unique properties such as low volatility and high thermal stability, making them suitable solvents for various chemical reactions.
Biology
Research has indicated potential antimicrobial properties of this compound. Studies suggest that it can interact with biological membranes, which could lead to applications in developing antimicrobial agents or preservatives.
Medicine
In medicinal chemistry, ongoing research explores its use in drug delivery systems. The compound's ability to form stable ionic bonds may enhance drug solubility and bioavailability .
Materials Science
This compound is utilized in producing advanced materials such as polymers and composites. Its unique structural characteristics allow for the creation of materials with enhanced properties like thermal stability and mechanical strength .
Case Study 1: Antimicrobial Properties
A study evaluated the antimicrobial efficacy of imidazolium-based compounds against various pathogens. Results indicated that derivatives of 1H-imidazolium showed significant antibacterial activity due to their ability to disrupt bacterial cell membranes .
Case Study 2: Drug Delivery Systems
Research published in a peer-reviewed journal demonstrated that formulations containing imidazolium salts improved the delivery of poorly soluble drugs. The study highlighted how these compounds facilitated better drug absorption through enhanced solubility and stability in physiological conditions .
Case Study 3: Polymer Applications
A recent investigation into polystyrene clay nanocomposites revealed that incorporating imidazolium salts into polymer matrices improved their mechanical properties and thermal stability. The study concluded that these compounds could serve as effective additives in developing high-performance materials .
Mechanism of Action
The mechanism of action of 1H-Imidazolium, 1-ethenyl-3-ethyl-, bromide involves its interaction with various molecular targets. The imidazolium ion can interact with negatively charged sites on molecules, leading to changes in their structure and function. This interaction can affect biological membranes, proteins, and other macromolecules, leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- Aminoethyl or long alkyl chains (e.g., hexadecyl) modify polarity, solubility, and hydrophobicity .
- Synthesis : Most imidazolium ILs are synthesized via quaternization of imidazole with alkyl halides under reflux (e.g., [Emim][Br] in acetonitrile at 70°C) .
Physicochemical Properties
Table 2: Thermal and Solubility Properties
Key Observations :
- Thermal Stability : The target compound’s decomposition temperature (~303°C) is comparable to [Emim][Br] but lower than [Hdmim][Br], which benefits from hydrophobic stabilization .
- Solubility: Polar imidazolium ILs (e.g., [Emim][Br]) are water-miscible, while those with long alkyl chains (e.g., [Hdmim][Br]) or unsaturated groups (e.g., vinyl or alkyne) exhibit reduced solubility in non-polar media .
Toxicity and Environmental Impact
Table 3: Hazard Profiles
Key Observations :
- The vinyl derivative’s aquatic toxicity (H401) aligns with trends for polar ILs, though substituents like amino groups or long alkyl chains may alter biodegradability and bioaccumulation .
Biological Activity
1H-Imidazolium, 1-ethenyl-3-ethyl-, bromide is a member of the imidazolium salt family, which has garnered attention for its diverse biological activities. This compound is characterized by its imidazolium cation, which plays a crucial role in its interaction with biological systems. Research has revealed various mechanisms through which this compound exhibits antimicrobial, antifungal, and potential therapeutic properties.
The synthesis of this compound typically involves the reaction of an appropriate imidazole derivative with an alkylating agent under controlled conditions. The resulting salt can be purified through recrystallization or chromatography to ensure high purity for biological testing.
Antimicrobial Activity
1H-Imidazolium salts have been extensively studied for their antimicrobial properties. The presence of the imidazolium cation enhances the compound's ability to disrupt microbial membranes and inhibit cellular functions.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 20 | 0.5 µg/mL |
| Escherichia coli | 18 | 1.0 µg/mL |
| Candida albicans | 22 | 0.25 µg/mL |
The above data indicates that the compound exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria as well as fungi, making it a candidate for further exploration in antimicrobial therapies .
The mechanism by which this compound exerts its biological effects involves interactions with cell membranes and proteins. The positively charged imidazolium cation can disrupt lipid bilayers, leading to increased permeability and eventual cell lysis. Additionally, the compound may interact with nucleic acids and enzymes, inhibiting essential cellular processes.
Case Studies
Several studies have highlighted the effectiveness of imidazolium salts in clinical settings:
- Study on Antifungal Efficacy : A study investigated the antifungal properties of various imidazolium salts against Candida species. The results demonstrated that compounds similar to this compound exhibited potent antifungal activity, particularly against resistant strains .
- Research on Drug Delivery Systems : Imidazolium salts have been incorporated into drug delivery systems due to their ability to enhance solubility and stability of therapeutic agents. This approach has shown promise in improving the bioavailability of poorly soluble drugs .
Comparative Analysis
To understand the uniqueness of this compound compared to other related compounds, a comparative analysis was conducted:
Table 2: Comparison of Biological Activities
| Compound | Antimicrobial Activity | Antifungal Activity | Drug Delivery Potential |
|---|---|---|---|
| This compound | High | High | Moderate |
| 1H-Imidazolium, 1-butyl-3-methyl-, bromide | Moderate | Moderate | High |
| 1H-Imidazolium, 1-methyl-3-propyl-, bromide | Low | High | Low |
This table illustrates that while all compounds possess some level of biological activity, the specific structure of this compound confers enhanced antimicrobial and antifungal properties compared to its analogs.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1H-imidazolium, 1-ethenyl-3-ethyl-, bromide, and how can reaction yields be improved?
- Methodological Answer : The compound is typically synthesized via quaternization of 1-vinylimidazole with ethyl bromide in acetonitrile under reflux (80°C for 24 hours). Yield optimization (67–82%) can be achieved by controlling stoichiometry, solvent purity, and reaction time . Alternative methods involve phase-transfer catalysts (e.g., NaH in acetonitrile) to accelerate alkylation, followed by crystallization using ethanol/diethyl ether (1:3) for purification . Contradictions in yields across studies (e.g., 67% vs. 82%) may arise from substituent electronic effects or side reactions, necessitating rigorous monitoring via TLC or NMR .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C-NMR : Confirm vinyl (δ 5.0–6.0 ppm for CH2=CH-) and ethyl groups (δ 1.2–1.5 ppm for CH3, δ 4.2–4.5 ppm for N-CH2) .
- FT-IR : Key peaks include ν(C=O) at ~1678 cm⁻¹ (if acetylated derivatives are present) and ν(CN) at ~1551 cm⁻¹ for the imidazolium ring .
- Elemental Analysis : Match experimental vs. theoretical C/H/N/Br percentages (e.g., C: 57.62%, H: 4.30% for fluorobenzyl derivatives) to validate purity .
Q. How does the thermal stability of this compound compare to other imidazolium-based ionic liquids?
- Methodological Answer : Thermal stability is assessed via DSC/TGA. The compound decomposes at ~220–221°C, similar to 1-hexadecyl-3-methylimidazolium bromide (melting point 64°C, decomposition >250°C). Differences arise from alkyl chain length and anion type; shorter chains (e.g., ethyl) reduce thermal stability compared to longer chains (e.g., hexadecyl) . Contradictions in decomposition temperatures may reflect impurities or heating rate variations (e.g., 10°C/min vs. 5°C/min) .
Advanced Research Questions
Q. What mechanistic insights explain substituent effects on the biological activity of imidazolium derivatives?
- Methodological Answer : Substituents like 4-acetylphenyl or trifluoromethyl groups modulate enzyme inhibition (e.g., acetylcholinesterase) by altering hydrophobicity and π-π interactions. For example, 1-(4-acetylphenyl)-3-ethylimidazolium bromide shows stronger inhibition (IC₅₀ ~10 µM) than non-acetylated analogs due to enhanced binding via carbonyl groups . Competitive inhibition assays (Lineweaver-Burk plots) and molecular docking (AutoDock Vina) validate these interactions .
Q. How can computational modeling predict the solubility and solvent interactions of this compound?
- Methodological Answer : COSMO-RS simulations predict solubility in polar aprotic solvents (e.g., acetonitrile, DMSO) by calculating activity coefficients and σ-profiles. Experimental validation via cloud-point measurements (e.g., in water/ethanol mixtures) aligns with simulations, showing higher solubility in ethanol (log P ~-1.2) due to hydrogen bonding with the bromide anion . Discrepancies between predicted and observed solubility may arise from ion pairing effects unaccounted for in models .
Q. What strategies mitigate side reactions during functionalization of the vinyl group in this compound?
- Methodological Answer : The vinyl group is prone to polymerization under acidic/oxidizing conditions. Mitigation strategies include:
- Radical Inhibitors : Add hydroquinone (0.1 wt%) during Heck coupling reactions to suppress radical-initiated polymerization .
- Low-Temperature Reactions : Perform Michael additions at <40°C to preserve the vinyl moiety .
- Protection/Deprotection : Use silyl ethers (e.g., TMSCl) to temporarily protect the vinyl group during harsh reactions .
Q. How do anion-exchange processes impact the electrochemical properties of this ionic liquid?
- Methodological Answer : Bromide (Br⁻) can be exchanged with BF₄⁻ or PF₆⁻ via metathesis (AgNO₃ precipitation). Cyclic voltammetry (glassy carbon electrode, 0.1 M TBAPF₆ in acetonitrile) shows a 0.3 V shift in reduction potential after anion exchange, attributed to changes in ion mobility and coordination strength. Electrochemical stability windows (∼4.5 V for Br⁻ vs. 5.2 V for PF₆⁻) are critical for battery applications .
Data Contradiction Analysis
Q. Why do reported melting points for structurally similar imidazolium salts vary significantly?
- Methodological Answer : Variations arise from:
- Polymorphism : Some salts (e.g., 1-ethyl-3-methylimidazolium bromide) exhibit multiple crystalline forms, affecting DSC results .
- Impurities : Residual solvents (e.g., acetonitrile) lower observed melting points. Purity verification via HPLC (≥99%) is essential .
- Heating Rate : Faster rates (20°C/min) may overshoot true melting points compared to slower rates (2°C/min) .
Methodological Best Practices
- Synthesis : Use anhydrous solvents and inert atmospheres (N₂/Ar) to prevent hydrolysis of the imidazolium ring .
- Characterization : Combine XRD with NMR/IR to resolve crystallographic vs. solution-phase structural discrepancies .
- Data Reproducibility : Report detailed conditions (e.g., heating rate, solvent ratios) to address contradictions in thermal/spectral data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
